2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, a sulfanyl group, and multiple methoxy and chloro substituents, making it a molecule of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the sulfanyl group and subsequent functionalization with the amino, methoxy, and chloro substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups produces amines.
Scientific Research Applications
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxyphenyl)acetamide
- **2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24ClN5O5S |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C21H24ClN5O5S/c1-11-6-14(15(29-2)9-13(11)22)24-18(28)10-33-21-26-25-20(27(21)23)12-7-16(30-3)19(32-5)17(8-12)31-4/h6-9H,10,23H2,1-5H3,(H,24,28) |
InChI Key |
XQYLOULSQOFOES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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